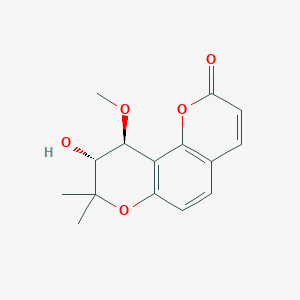
Daturabietatriene
Descripción general
Descripción
Daturabietatriene is a natural product found in Pinus luchuensis, Abies forrestii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Farmacognosia y Medicina Tradicional
Daturabietatriene ha sido aislado de la corteza de vapor de Datura metel Linn, una planta conocida por sus propiedades medicinales . En la medicina tradicional, los compuestos de Datura se usan por sus propiedades anticolinérgicas, que pueden tratar el asma, los espasmos musculares y como analgésico durante cirugías o sesiones de acomodo de huesos.
Inhibición de la Acetilcolinesterasa
La investigación indica que this compound puede tener potencial como inhibidor de la acetilcolinesterasa . Esta inhibición enzimática es crucial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer, ya que puede aumentar los niveles de acetilcolina en el cerebro, mejorando así la transmisión de los impulsos nerviosos.
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular de this compound sugieren su afinidad de unión en el sitio activo de la acetilcolinesterasa, que se compara con el donepezil, un medicamento utilizado para tratar los síntomas de la enfermedad de Alzheimer . Esto implica su posible aplicación en el diseño y descubrimiento de fármacos.
Safety and Hazards
Daturabietatriene should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, measures should be taken to prevent further spillage or leakage . If inhaled or ingested, immediate medical attention is required .
Mecanismo De Acción
Target of Action
Daturabietatriene is a natural product derived from Pinus yunnanensis
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound
Pharmacokinetics
Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the compound reaches the site of action .
Propiedades
IUPAC Name |
2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPLBHSZGVMNG-YSIASYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of daturabietatriene and how was it elucidated?
A1: this compound is a tricyclic diterpene with the chemical name 15,18-dihydroxyabietatriene. Its structure was determined using a combination of spectral data analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chemical reactions []. While the paper doesn't provide the exact spectroscopic data, it indicates that these analyses played a crucial role in confirming the compound's identity.
Q2: What other compounds were found alongside this compound in Datura metel Linn.?
A2: In addition to this compound, the researchers identified three other compounds in the steam bark of Datura metel Linn. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


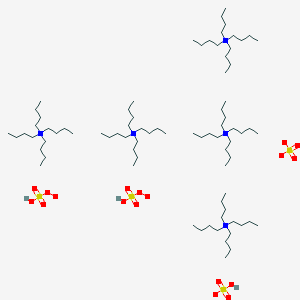
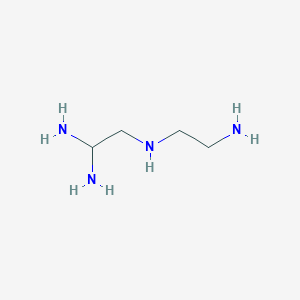
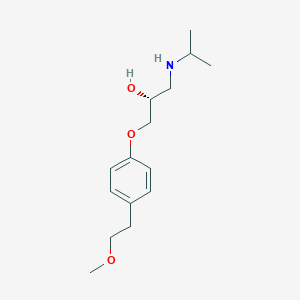

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
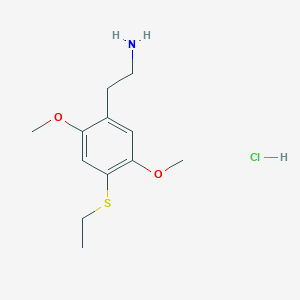
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
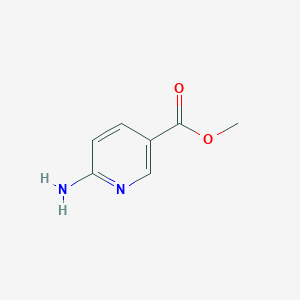
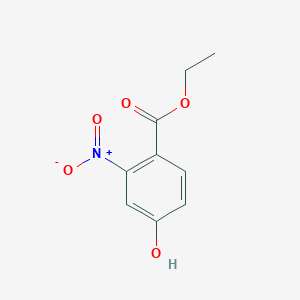
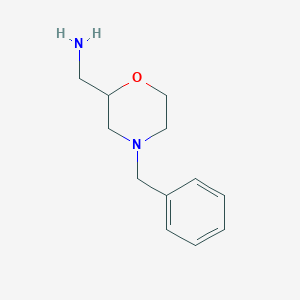
![[4-(3-hydroxypropyl)phenyl] acetate](/img/structure/B27179.png)
